6-(3-Isopropoxyphenoxy)pyridin-3-ylamine

Medicinal Chemistry Physicochemical Properties Drug Design

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine (CAS 1311137-94-6) is a heterocyclic small molecule belonging to the class of 3-aminopyridine derivatives. Its core structure consists of a pyridine ring bearing an amine at the 3-position and a 3-isopropoxyphenoxy substituent at the 6-position.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 1311137-94-6
Cat. No. B1403116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Isopropoxyphenoxy)pyridin-3-ylamine
CAS1311137-94-6
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)OC2=NC=C(C=C2)N
InChIInChI=1S/C14H16N2O2/c1-10(2)17-12-4-3-5-13(8-12)18-14-7-6-11(15)9-16-14/h3-10H,15H2,1-2H3
InChIKeyAGIUHIGAMWLFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine (CAS 1311137-94-6): Core Structural and Pharmacophoric Identity


6-(3-Isopropoxyphenoxy)pyridin-3-ylamine (CAS 1311137-94-6) is a heterocyclic small molecule belonging to the class of 3-aminopyridine derivatives [1]. Its core structure consists of a pyridine ring bearing an amine at the 3-position and a 3-isopropoxyphenoxy substituent at the 6-position. This specific substitution pattern distinguishes it from simpler phenoxypyridine analogs and positions it within a chemical space associated with kinase inhibition and antiproliferative activity [2]. Basic characterization data confirm a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol [1].

6-(3-Isopropoxyphenoxy)pyridin-3-ylamine: Why Structural Analogs Cannot Substitute in Focused Screening


The 3-isopropoxyphenoxy moiety of this compound confers distinct physicochemical and potential pharmacophoric properties that are not captured by generic 6-phenoxypyridin-3-amine or 4-phenoxypyridin-3-amine analogs. The isopropoxy group introduces significant steric bulk and increased lipophilicity compared to an unsubstituted phenyl ring, directly impacting molecular recognition, membrane permeability, and target binding kinetics . Furthermore, the specific meta-substitution pattern (3-position of the phenyl ring) creates a unique electronic and conformational landscape that cannot be replicated by para-substituted isomers. Consequently, substituting a simpler analog in a defined biochemical or cellular assay is highly likely to yield divergent potency, selectivity, and off-target profiles, invalidating direct inter-study comparisons and confounding structure-activity relationship (SAR) analyses [1].

Quantitative Differentiation of 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine Against Closest Analogs


Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity vs. Unsubstituted 6-Phenoxypyridin-3-amine

The presence of the 3-isopropoxy group on the phenoxy ring distinguishes this compound from the simpler 6-phenoxypyridin-3-amine scaffold. This modification results in a quantifiable increase in molecular weight and a projected increase in lipophilicity, both of which are critical parameters in drug discovery for predicting membrane permeability, bioavailability, and potential for off-target binding . The molecular weight increases from 186.21 g/mol for 6-phenoxypyridin-3-amine to 244.29 g/mol for the target compound, a difference of 58.08 g/mol attributable to the isopropoxy substituent [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Class-Level Biological Potential: Association with Multitargeted Kinase Inhibition Scaffolds

Direct quantitative biological data for 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine is not publicly available in primary peer-reviewed literature at this time. However, it belongs to a well-defined class of 3-aminopyridine derivatives that have been systematically optimized for multitargeted kinase inhibition. A 2017 study in the Journal of Medicinal Chemistry demonstrated that multisubstituted pyridin-3-amine derivatives exhibit potent antiproliferative activity against non-small cell lung cancer cell lines, with optimized compounds achieving IC₅₀ values in the low micromolar to sub-micromolar range [1]. The specific 3-isopropoxyphenoxy substitution on the target compound represents a unique vector for exploring SAR within this pharmacophore space.

Kinase Inhibition Antiproliferative Activity SAR Studies

Quality Assurance: Defined Purity and Analytical Traceability for Research Procurement

For scientific procurement, the availability of a compound with defined analytical specifications is a critical differentiator. 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine is supplied by reputable vendors with a stated minimum purity and full analytical traceability through Certificates of Analysis (CoA) [1]. This level of quality control ensures reproducibility in biological assays, where trace impurities in generic or custom-synthesized batches can lead to false positives or inconsistent results. The compound is designated for research and laboratory use only, with shipping and storage conditions specified to maintain integrity [1].

Chemical Procurement Quality Control Reproducibility

Targeted Application Scenarios for 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine (CAS 1311137-94-6)


Hit-to-Lead Optimization in Kinase Inhibitor Programs

Given its structural homology to validated multitargeted kinase inhibitor scaffolds [1], this compound is ideally suited as a starting point for hit-to-lead chemistry. The unique 3-isopropoxyphenoxy group offers a distinct vector for exploring interactions with the ATP-binding pocket or allosteric sites in kinases. It can be used to generate novel SAR data that differentiates it from existing pyridin-3-amine-based inhibitors, potentially leading to improved selectivity or novel intellectual property.

Physicochemical Profiling and ADME Predictions for CNS or Cellular Permeability Studies

The calculated increase in molecular weight and lipophilicity relative to 6-phenoxypyridin-3-amine makes this compound a valuable tool for probing the impact of steric and hydrophobic modifications on cellular permeability and efflux ratios. It can be employed in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to experimentally validate in silico predictions for this chemical series.

Chemical Biology Probe Development for Target Deconvolution

This compound can serve as a core scaffold for the synthesis of affinity chromatography matrices or biotinylated probes. The 3-aminopyridine core is amenable to functionalization, enabling the creation of pull-down probes to identify the full spectrum of cellular targets engaged by this chemotype. Such studies are crucial for understanding the mechanism of action of this underexplored chemical class [1].

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

As a discrete and well-characterized building block [2], 6-(3-Isopropoxyphenoxy)pyridin-3-ylamine can be incorporated into larger, more complex molecular architectures via its reactive amine handle. This enables the rapid generation of small, focused libraries with a common 3-isopropoxyphenoxypyridine core, facilitating the exploration of chemical space around this unique scaffold.

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